(E)-2-methyl-3-(pyridin-2-yl)acrylic acid
Description
Properties
IUPAC Name |
2-methyl-3-pyridin-2-ylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7(9(11)12)6-8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTCGWZDICQYKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position on the Pyridine Ring
The position of the pyridine substituent (2-yl, 3-yl, or 4-yl) significantly impacts physicochemical properties:
- (E)-3-(Pyridin-2-yl)acrylic Acid : Exhibits strong intramolecular hydrogen bonding between the pyridine nitrogen and the carboxylic acid proton, forming a seven-membered ring . This enhances π-conjugation, leading to absorption at ~340 nm and dual fluorescence emission at 420 nm and 490 nm in acetonitrile .
- (E)-3-(Pyridin-4-yl)acrylic Acid : Lacks intramolecular hydrogen bonding due to the distal position of the pyridine nitrogen, resulting in reduced conjugation and altered photophysical properties .
- Pyridin-3-yl Derivatives : Intermediate in conjugation efficiency, as seen in compounds like (E)-3-(pyridin-3-yl)acrylic acid, which exhibit moderate solubility and reactivity in solid-state photochemical reactions .
Table 1: Impact of Pyridyl Position on Key Properties
| Compound | Pyridyl Position | Intramolecular H-Bonding | λmax (nm) | Fluorescence Emission (nm) |
|---|---|---|---|---|
| (E)-3-(Pyridin-2-yl)acrylic Acid | 2-yl | Yes (7-membered ring) | 340 | 420, 490 |
| (E)-3-(Pyridin-4-yl)acrylic Acid | 4-yl | No | 320 | N/A |
| (E)-2-Methyl-3-(pyridin-2-yl)acrylic Acid* | 2-yl | Likely disrupted | ~335–345* | TBD |
*Inferred based on structural analogs. Methyl substitution may sterically hinder H-bonding.
Substituent Effects on the Acrylic Acid Backbone
Methyl Substitution vs. Benzamido Groups
- (E)-2-Benzamido-3-(pyridin-2-yl)acrylic Acid (30a): The benzamido group enhances planarity and stabilizes the enol tautomer via intramolecular H-bonding, increasing solubility in polar solvents (e.g., DMSO) and lowering pKa compared to unsubstituted analogs .
- This may lower solubility in water but improve membrane permeability in biological systems.
Table 2: Substituent Effects on Physicochemical Properties
Solid-State and Crystallographic Behavior
- trans-4-((E)-2-(Pyridin-2-yl)vinyl)benzoic Acid (III): Crystallizes in the monoclinic space group P21 with unit cell parameters a = 3.8936 Å, b = 17.7014 Å, c = 8.0453 Å, and β = 94.403° . The extended π-system facilitates dense packing, enhancing thermal stability.
- (E)-2-Methyl Derivative : Methyl substitution is expected to disrupt crystal packing, leading to lower melting points and altered mechanical properties compared to planar analogs.
Q & A
Q. What are the optimal synthetic routes for (E)-2-methyl-3-(pyridin-2-yl)acrylic acid in laboratory settings?
The synthesis typically involves multi-step organic reactions, including condensation or coupling reactions. For example:
- Step 1 : React pyridin-2-yl derivatives (e.g., 2-aminopyridine) with methyl acrylate precursors under acidic or basic conditions.
- Step 2 : Optimize reaction parameters such as temperature (e.g., reflux at 80–100°C), solvent choice (e.g., ethanol or DMF), and catalysts (e.g., triphenyl phosphate in pyridine) to improve yield .
- Step 3 : Monitor reaction progress via TLC or HPLC to ensure completion.
Q. What purification techniques are recommended post-synthesis?
- Crystallization : Use solvents like ethanol or ethyl acetate to isolate the product.
- Chromatography : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate mixtures) for higher purity .
- Recrystallization : Optimize solvent polarity to remove by-products (e.g., unreacted starting materials) .
Q. What safety protocols should be followed when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- First Aid : For skin exposure, wash with soap/water; for eye contact, rinse with water for 15 minutes and seek medical attention .
Q. How is the stereochemical configuration (E/Z) validated?
- NMR Spectroscopy : Analyze coupling constants (e.g., J = 12–16 Hz for trans double bonds in -NMR) .
- X-ray Crystallography : Resolve crystal structures using programs like SHELXL to confirm the (E)-configuration .
Advanced Research Questions
Q. How can contradictions in spectroscopic data between synthesis batches be resolved?
- Cross-Validation : Compare NMR, IR, and mass spectrometry data with published benchmarks .
- Crystallographic Analysis : Use SHELX to resolve structural ambiguities (e.g., unexpected peaks in -NMR due to impurities) .
- Batch Analysis : Perform HPLC-MS to identify trace impurities or stereoisomers causing discrepancies .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Accelerated Stability Studies : Incubate the compound in buffers (pH 2–12) at 25–60°C and monitor degradation via UV-Vis spectroscopy .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres .
- Hydrolytic Stability : Assess susceptibility to hydrolysis by tracking carboxylic acid formation under acidic/basic conditions .
Q. What strategies are effective for resolving low yields in large-scale syntheses?
- Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd or Cu) to improve coupling efficiency .
- Solvent Engineering : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions .
- Microwave-Assisted Synthesis : Enhance reaction rates and yields by using controlled microwave heating .
Q. How does the compound interact with biological macromolecules (e.g., enzymes or receptors)?
- Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with pyridine-sensitive targets .
- Surface Plasmon Resonance (SPR) : Measure real-time interactions with proteins (e.g., kinases) to quantify binding kinetics .
- In Vitro Assays : Test inhibition of enzymes like COX-2 or ACE using fluorometric/colorimetric assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
